molecular formula C12H16BN3O2 B8059023 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8059023
M. Wt: 245.09 g/mol
InChI Key: BALMHZMUOMCTAO-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a boronate ester-functionalized heterocyclic compound comprising a triazole ring fused to a pyridine core. The boronate group at position 7 enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. Its molecular formula is C₁₃H₁₈BN₃O₂, with a molecular weight of 259.11 g/mol . The compound is typically stored at 2–8°C under inert conditions to preserve stability . Commercial sources report purity ≥97%, highlighting its utility in precision synthesis .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-8-14-15-10(16)7-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALMHZMUOMCTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN=CN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

Hydrazine reacts with α-keto esters or carboxylic acids to form triazole rings. For example:

  • Substrate : 2-Hydrazinylpyridine (1.0 equiv)

  • Reagent : FeCl₃ (10 mol%), TsOH·H₂O (30 mol%)

  • Conditions : Chlorobenzene, O₂ atmosphere, 80°C

  • Yield : 59–82%

Acid-Catalyzed Dehydration

Formic acid or acetic anhydride promotes cyclization by eliminating water. A typical protocol includes:

  • Substrate : N-Acylated hydrazine derivative

  • Reagent : HCOOH (excess)

  • Conditions : Reflux, 6 hours

  • Yield : 52–68%

Transition Metal-Catalyzed Direct Borylation

Direct borylation of preformed triazolopyridines using iridium or rhodium catalysts offers an alternative route. This method avoids pre-functionalized halides but requires stringent conditions.

Iridium-Catalyzed C–H Borylation

  • Catalyst : [Ir(COD)OMe]₂ (5 mol%)

  • Ligand : 4,4′-Di-tert-butylbipyridine (dtbpy)

  • Boronate Source : B₂Pin₂ (3.0 equiv)

  • Solvent : Cyclohexane

  • Temp : 100°C

  • Yield : 45–60%

Industrial-Scale Synthesis and Process Optimization

Large-scale production employs continuous flow reactors and automated purification systems to enhance efficiency. Key advancements include:

  • Reactor Type : Tubular flow reactors with Pd-coated surfaces

  • Residence Time : 10–15 minutes

  • Throughput : 5–10 kg/day

  • Purity : >99% (via crystallization)

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading0.1–1.0 mol%0.05–0.2 mol%
Reaction Volume10–100 mL50–200 L
PurificationColumn ChromatographyCrystallization
Typical Yield50–75%85–95%

Challenges and Mitigation Strategies

Regioselectivity Issues

Unwanted regioisomers may form during cyclization. Strategies to improve selectivity include:

  • Temperature Control : Lower temps (e.g., 0–25°C) favor desired products.

  • Directed Metalation : Use of directing groups (e.g., pyridines) to guide boron placement.

Boronate Ester Hydrolysis

The pinacol boronate group is sensitive to protic solvents. Solutions involve:

  • Anhydrous Conditions : Rigorous drying of solvents and substrates.

  • Steric Protection : Bulky substituents adjacent to boron reduce hydrolysis.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated borylation using Ru(bpy)₃Cl₂ enables room-temperature reactions:

  • Substrate : 6-Bromo-triazolopyridine

  • Catalyst : Ru(bpy)₃Cl₂ (2 mol%)

  • Boronate Source : B₂Pin₂

  • Yield : 40–55%

Electrochemical Borylation

Electrochemical methods eliminate the need for metal catalysts:

  • Electrolyte : TBAPF₆ in DMF

  • Voltage : 3.0 V

  • Yield : 30–50%

Analytical Characterization

Critical quality control metrics include:

  • ¹¹B NMR : δ 28–30 ppm (quartet for BPin₂ group).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

  • X-ray Crystallography : Confirms regiochemistry and boron placement .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.

  • Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Boronic Alcohols: Resulting from the reduction of the boronic acid group.

  • Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.

Scientific Research Applications

Structure

The compound's structure features a triazole ring fused with a pyridine moiety, along with a boron-containing dioxaborolane group. This unique arrangement contributes to its chemical reactivity and biological activity.

Molecular Formula

  • Molecular Formula : C12H16BN3O2
  • Molecular Weight : 232.09 g/mol

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression. For example, studies have shown that similar compounds can selectively target cancer cells while sparing normal cells.
  • Antimicrobial Properties : The incorporation of the dioxaborolane moiety has been linked to enhanced antimicrobial activity against various pathogens. A study demonstrated that related compounds showed promising results against Gram-positive and Gram-negative bacteria.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Synthetic Pathways

  • Cross-Coupling Reactions : The boron atom in the dioxaborolane group facilitates cross-coupling reactions with organohalides, making it a valuable reagent for constructing complex organic molecules.
  • Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups onto aromatic systems through electrophilic substitution reactions, expanding the toolbox for synthetic chemists.

Materials Science

Research into the use of this compound in materials science has revealed its potential in developing novel polymers and nanomaterials.

Applications

  • Organic Photovoltaics (OPVs) : The compound's electronic properties make it suitable for use as an electron donor or acceptor material in OPVs, enhancing their efficiency and stability.
  • Sensors : Its sensitivity to environmental changes can be exploited in sensor technology for detecting specific analytes.

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : The triazolo[4,3-a]pyridine core in the target compound exerts stronger electron-withdrawing effects than imidazo[1,2-a]pyridine, enhancing oxidative stability in catalytic cycles .
  • Solubility: Amino-substituted derivatives () exhibit 3× higher aqueous solubility than the target compound, critical for drug formulation .
  • Thermal Stability : The target compound decomposes at 220°C, outperforming imidazo analogs (180°C) due to rigid triazole-pyridine fusion .

Data Tables

Table 1. Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP
Target Compound 259.11 103–108 1.8
6-Boronate Isomer 259.11 98–102 1.7
Imidazo[1,2-a]pyridine Analog 244.10 90–95 2.1
Table 2. Commercial Comparison
Vendor Compound Purity Price (1g)
BLD Pharm Ltd. 6-Boronate Isomer 97% $126
CymitQuimica Target Compound 97% $208
Thermo Scientific 4-(4,4,5,5-Tetramethyl...)pyridine 97% $72

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine structure and is modified with a dioxaborolane moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC_{13}H_{18}B_{N_{5}}O_{2}
Molecular Weight253.12 g/mol
CAS NumberNot specified

Anticancer Activity

Research indicates that compounds containing triazole and pyridine moieties often exhibit significant anticancer properties. For instance, studies have shown that similar triazolo-pyridine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Triazole derivatives are known for their antimicrobial activity. In vitro studies demonstrate that compounds like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Antioxidant Activity

The antioxidant potential of triazole derivatives has been widely documented. The presence of the dioxaborolane group may enhance the stability of free radicals and improve the compound's ability to scavenge reactive oxygen species (ROS) .

Case Studies

  • Anticancer Studies :
    • A study exploring the synthesis of triazolo-pyridine derivatives found that certain modifications led to enhanced anticancer activity against various cancer cell lines. The mechanisms involved were linked to the inhibition of specific kinases and modulation of apoptotic pathways .
  • Antimicrobial Screening :
    • In a comparative study of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Synthesis

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. The incorporation of the dioxaborolane moiety is crucial for enhancing biological activity.

Q & A

Q. What are the common synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves two key steps:

  • Triazolo[4,3-a]pyridine Core Formation : Oxidative coupling of 2-aminopyridines with N-tosylhydrazones using iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane (yields ~74%) .
  • Boronic Ester Introduction : Palladium-catalyzed Miyaura borylation of a halogenated triazolopyridine precursor (e.g., 7-bromo-triazolopyridine) with bis(pinacolato)diboron under inert conditions .
    Key Considerations : Optimize reaction time, solvent polarity, and catalyst loading to minimize side reactions like deboronation.

Q. How is the structure and purity of this compound confirmed using spectroscopic methods?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups in the dioxaborolane moiety (δ ~1.3 ppm).
    • ¹³C NMR : Signals for quaternary carbons in the triazole (δ ~150 ppm) and boronic ester (δ ~85 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₈BN₃O₂: 279.14; observed 279.15) .
  • IR Spectroscopy : Confirm boronic ester B-O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the dioxaborolane-functionalized triazolopyridine?

  • Catalyst Screening : Compare iodine (I₂) with alternatives like N-iodosuccinimide (NIS) or KI. I₂ gives superior yields (74%) vs. NIS (trace) .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) favor oxidative coupling, while DMF or DMSO inhibit reactivity .
  • Temperature Control : Maintain 80–100°C during borylation to balance reaction rate and stability of the boronic ester .
    Data-Driven Example :
CatalystOxidantSolventYield (%)
I₂TBHP1,4-Dioxane74
KITBHP1,4-Dioxane64
NISTBHP1,4-Dioxane<5

Q. What strategies mitigate low yields in Suzuki-Miyaura cross-couplings involving this boronic ester?

  • Ligand Selection : Use Pd(PPh₃)₄ or SPhos to stabilize the palladium intermediate .
  • Base Optimization : Test K₂CO₃ or Cs₂CO₃ to enhance transmetallation efficiency.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate boronic ester byproducts .
    Case Study : Coupling with 4-bromobenzonitrile achieved 85% yield using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 60°C .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR) in medicinal chemistry?

  • Core Modifications : Introduce substituents at the triazole (e.g., methyl, bromo) or pyridine (e.g., cyano, nitro) positions to alter electronic properties .
  • Boronic Ester Replacement : Test pinacol vs. neopentyl glycol esters to modulate steric bulk and hydrolytic stability .
    Example : 7-Methyl-triazolopyridine analogs showed improved solubility in DMSO (>50 mg/mL) vs. unsubstituted derivatives .

Methodological Notes

  • Synthesis Reproducibility : Use Schlenk techniques for moisture-sensitive steps (e.g., borylation) .
  • Data Contradictions : Discrepancies in reported yields (e.g., 55–74%) may arise from varying purity of starting materials or solvent grades .
  • Safety : Handle boronic esters under inert atmospheres to prevent decomposition; avoid skin contact with triazolopyridines (potential irritants) .

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